molecular formula C20H17NO2 B515071 phenyl 4-methoxy-N-phenylbenzenecarboximidate

phenyl 4-methoxy-N-phenylbenzenecarboximidate

Cat. No.: B515071
M. Wt: 303.4g/mol
InChI Key: ZGQUBBPMIFLXKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl 4-methoxy-N-phenylbenzenecarboximidate is an organic compound with the molecular formula C20H17NO2 It is known for its unique chemical structure, which includes a phenyl group, a methoxy group, and a benzenecarboximidate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl 4-methoxy-N-phenylbenzenecarboximidate typically involves the reaction of 4-methoxybenzoic acid with phenyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production often employs advanced techniques such as flow chemistry and automated synthesis to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-methoxy-N-phenylbenzenecarboximidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Substitution reactions often involve reagents such as halogens, acids, or bases, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl 4-methoxybenzoic acid, while reduction could produce phenyl 4-methoxy-N-phenylbenzylamine.

Scientific Research Applications

Phenyl 4-methoxy-N-phenylbenzenecarboximidate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of phenyl 4-methoxy-N-phenylbenzenecarboximidate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the context of its use.

Comparison with Similar Compounds

Phenyl 4-methoxy-N-phenylbenzenecarboximidate can be compared with similar compounds such as:

    Phenyl 4-methoxybenzoate: Similar in structure but lacks the carboximidate moiety.

    Phenyl 4-methoxy-N-phenylbenzamide: Contains an amide group instead of the carboximidate group.

    Phenyl 4-methoxy-N-phenylbenzylamine: Features an amine group in place of the carboximidate group.

These comparisons highlight the unique chemical properties and reactivity of this compound, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H17NO2

Molecular Weight

303.4g/mol

IUPAC Name

phenyl 4-methoxy-N-phenylbenzenecarboximidate

InChI

InChI=1S/C20H17NO2/c1-22-18-14-12-16(13-15-18)20(21-17-8-4-2-5-9-17)23-19-10-6-3-7-11-19/h2-15H,1H3

InChI Key

ZGQUBBPMIFLXKQ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=NC2=CC=CC=C2)OC3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)C(=NC2=CC=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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